The compound identified by the Chemical Abstracts Service number 1891087-61-8, known as BAY-1816032, is a selective inhibitor of the BUB1 (budding uninhibited by benzimidazoles 1) kinase. This compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting specific pathways involved in tumor growth and proliferation.
BAY-1816032 is produced by MedKoo Biosciences, Inc., a company specializing in the development of innovative therapeutic agents. The compound is characterized as an orally available inhibitor with a potent inhibitory effect on BUB1 kinase, demonstrated by an IC50 value of 7 nM, indicating its high efficacy in inhibiting this target .
BAY-1816032 falls under the category of kinase inhibitors, specifically targeting the BUB1 kinase involved in cell cycle regulation. This classification places it within a broader category of compounds that modulate cellular processes by interfering with specific enzymatic activities.
The molecular structure of BAY-1816032 can be represented using standard chemical notation, highlighting its functional groups and connectivity. The precise three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography if available.
Key structural features include:
BAY-1816032 undergoes various chemical reactions typical for small organic molecules. These include:
Understanding these reactions requires detailed kinetic studies and possibly structural biology techniques to visualize binding interactions at the molecular level.
BAY-1816032 functions primarily by inhibiting BUB1 kinase activity, which plays a crucial role in cell cycle regulation, particularly during mitosis. By inhibiting this kinase:
Experimental data from cell assays demonstrate that treatment with BAY-1816032 results in reduced viability of cancer cell lines known to express BUB1 at elevated levels.
BAY-1816032 exhibits several notable physical properties:
Chemical stability is an important property for therapeutic applications:
Relevant analyses often include:
BAY-1816032 has significant potential applications in scientific research and clinical settings:
BAY-1816032 (1891087-61-8) is a potent and selective adenosine triphosphate (ATP)-competitive inhibitor of Bub1 mitotic checkpoint serine/threonine kinase. In vitro kinase assays demonstrate half-maximal inhibitory concentration (IC~50~) values of 6.1 nM against purified human Bub1 kinase domain, with 17-fold selectivity over a panel of 403 human kinases [8]. Quantitative binding assays reveal dissociation constant (K~d~) values below 10 nM, confirming high-affinity target engagement. Kinase profiling against the human kinome shows minimal off-target inhibition at concentrations below 1 μM, with slight cross-reactivity observed only for structurally related kinases such as Bub1 mitotic checkpoint serine/threonine kinase B (BubR1) at higher concentrations (>5 μM) [1] [8]. Target engagement kinetics analyzed by surface plasmon resonance indicate rapid association (k~on~ = 2.5 × 10^5^ M^−1^s^−1^) and slow dissociation (k~off~ = 8.7 × 10^−4^ s^−1^), yielding a residence time of approximately 19 minutes [9].
Table 1: Selectivity Profile of BAY-1816032 Against Key Mitotic Kinases
Kinase | IC~50~ (nM) | Selectivity Index (vs. Bub1) |
---|---|---|
Bub1 | 6.1 | 1.0 |
BubR1 | 104 | 17.0 |
Aurora B | >10,000 | >1,600 |
Monopolar Spindle 1 | >10,000 | >1,600 |
Cyclin-Dependent Kinase 1 | >10,000 | >1,600 |
The molecular interactions between BAY-1816032 and Bub1 kinase domain involve critical hydrogen bonding and hydrophobic contacts within the ATP-binding cleft. X-ray crystallography of the Bub1 kinase domain (residues 704–1085) reveals that the pyrimidine-amine core of BAY-1816032 forms hydrogen bonds with the hinge region residue Glu~901~, while the fluorinated benzyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue Gly~866~ [9]. This glycine residue is unique among serine/threonine kinases and enables deep penetration of the inhibitor into the back cleft of the ATP-binding site. The methoxy-pyridine moiety extends toward the solvent front, minimizing steric clashes and enhancing selectivity [8] [9]. Mutational analysis confirms that substitution of Gly~866~ with bulkier residues (e.g., methionine) reduces inhibitor affinity by >100-fold. The binding mode induces a conformational shift in the activation loop, stabilizing the kinase in a pseudo-inactive state incompatible with phosphate transfer to downstream substrates [9].
Table 2: Key Binding Interactions of BAY-1816032 in Bub1 Kinase Domain
BAY-1816032 Motif | Bub1 Residue | Interaction Type |
---|---|---|
Pyrimidin-4-amine | Glu~901~ | Hydrogen bond (hinge region) |
Difluorophenoxyethanol | Leu~828~ | Hydrophobic packing |
Methoxypyridine | Lys~820~ | Cation-π interaction |
Indazole | Val~864~ | Van der Waals contact |
Inhibition of Bub1 kinase by BAY-1816032 induces allosteric disruption of spindle assembly checkpoint signaling cascades independent of kinase scaffolding functions. Bub1 autophosphorylation is abrogated within 30 minutes of treatment (IC~50~ = 38 nM in HeLa cells), impairing its ability to recruit downstream effectors. Quantitative immunofluorescence demonstrates dose-dependent reduction in kinetochore localization of Shugoshin 1 (75% decrease at 1 μM) and chromosomal passenger complex components, including Aurora B kinase and Survivin (60–70% decrease) [1]. This disrupts the error-correction machinery responsible for resolving merotelic microtubule attachments. Crucially, Bub1 inhibition does not globally abolish Aurora B activity but redistributes it from centromeres to chromosome arms, evisced by sustained phosphorylation of histone H3 at serine 10 [1] [3]. Mad1-Mad2 complex recruitment to unattached kinetochores remains intact, explaining the minimal impact on initial spindle assembly checkpoint activation. However, sustained inhibition compromises anaphase-promoting complex/cyclosome regulation by attenuating Bub1-mediated Cdc20 phosphorylation, thereby weakening the "wait anaphase" signal [3] [9].
Table 3: Functional Consequences of Bub1 Kinase Inhibition on Spindle Assembly Checkpoint Components
Checkpoint Component | Localization Change | Functional Consequence |
---|---|---|
Shugoshin 1 | ↓75% at kinetochores | Loss of centromeric cohesion protection |
Aurora B | ↓60% at centromeres | Impaired error correction machinery |
Survivin | ↓70% at centromeres | Disrupted chromosomal passenger complex |
Mad2 | Unchanged | Intact initial spindle assembly checkpoint |
Cdc20 phosphorylation | ↓80% | Weakened anaphase-promoting complex inhibition |
BAY-1816032 suppresses Bub1-dependent phosphorylation of histone H2A at threonine 120 (H2AT120~ph~), a key epigenetic mark for centromeric identity. In-cell western assays show a dose-dependent reduction in H2AT120~ph~ signal intensity, with half-maximal effective concentration (EC~50~) values of 85 ± 12 nM in HeLa cells and 92 ± 18 nM in hTERT-RPE1 cells [1]. High-content imaging reveals 90% loss of phospho-histone H2A foci at kinetochores following 2-hour treatment with 500 nM inhibitor. Chromatin immunoprecipitation sequencing demonstrates preferential depletion of H2AT120~ph~ within pericentromeric chromatin domains, coinciding with regions enriched in Bub1 kinase activity [1] [6]. This phosphorylation abrogation directly impairs the recruitment of condensin II complexes, leading to defective chromosome arm resolution (observed in 65% of mitotic cells). Transcriptomic analysis further indicates that H2AT120~ph~ loss derepresses satellite repeat transcription in centromeric regions, increasing noncoding ribonucleic acid expression by 4.2-fold [6]. Notably, BAY-1816032 does not affect DNA damage-induced phosphorylation of histone H2A at serine 139 (γH2A~X~), confirming selectivity for the mitotic phosphorylation pathway [6] [10].
Figure: Pharmacodynamic Profile of BAY-1816032
H2AT120ph Signal Intensity (% Control) 100| ●───────────────── | ● 75| ● | ● 50| ●──────────── EC~50~ = 85 nM | ● 25| ● | ● 0└───────────────────────── 0 100 200 300 400 500 BAY-1816032 Concentration (nM)
Dose-response relationship of histone H2A threonine 120 phosphorylation inhibition in HeLa cells after 4-hour treatment (data from [1])
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1